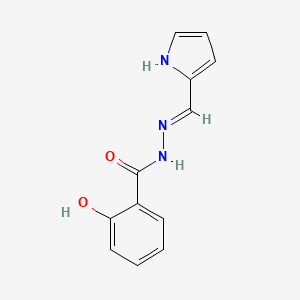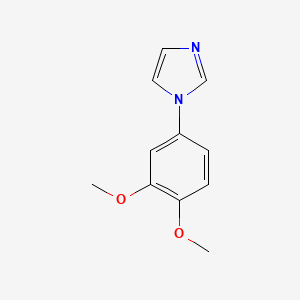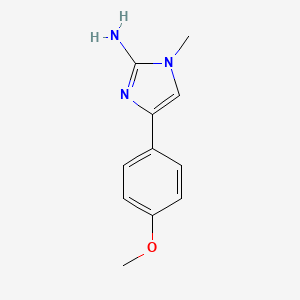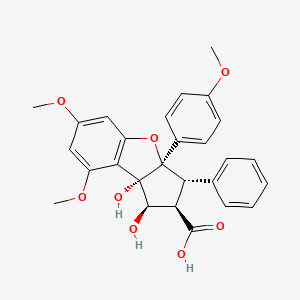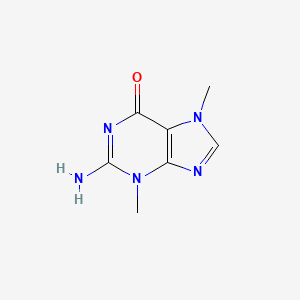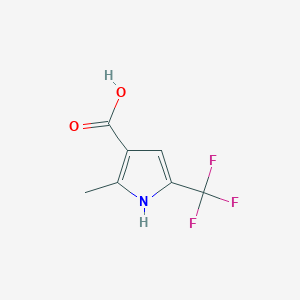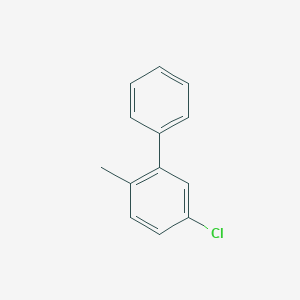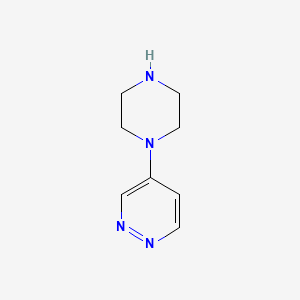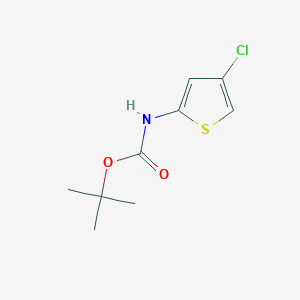
tert-Butyl (4-chlorothiophen-2-yl)carbamate
Descripción general
Descripción
Tert-Butyl (4-chlorothiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, related chemically to tert-Butyl (4-chlorothiophen-2-yl)carbamate, are used in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. These compounds, including similar structures, have been detected in diverse environmental matrices and human tissues. Their presence in the environment and the human body has raised concerns due to potential toxic effects, such as hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The review underscores the need for further research to understand the environmental behaviors of these compounds, their human exposure pathways, and their toxic effects. It also suggests the development of novel antioxidants with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Degradation Technologies
Studies on the degradation of compounds like methyl tert-butyl ether (MTBE), which shares chemical similarities with this compound, demonstrate the feasibility of using cold plasma reactors for environmental remediation. These findings highlight the potential of advanced oxidation processes in breaking down environmentally persistent compounds into less harmful products, providing a pathway for the development of effective remediation technologies for contaminants with similar structures (Hsieh et al., 2011).
Bioactivities of Analogous Compounds
Research into the natural sources and bioactivities of compounds structurally related to this compound, such as 2,4-Di-tert-butylphenol, sheds light on their widespread occurrence across various species and their significant bioactivities. These studies contribute to a broader understanding of the ecological roles and potential risks associated with these compounds, informing environmental management and regulatory actions (Zhao et al., 2020).
Environmental Impact of Carbamates
The environmental fate, degradation, and toxic effects of carbamates, a category including many substances with functional similarities to this compound, have been extensively reviewed. These studies highlight concerns over environmental toxins and the carcinogenic potential for humans, underlining the importance of understanding the environmental pathways and degradation mechanisms of these compounds for assessing their full impact on health and the environment (Smith & Bucher, 2012).
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBRCLEXBBOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


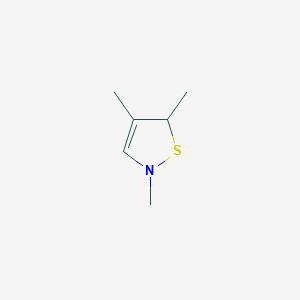

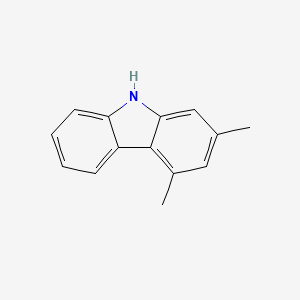
![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)
